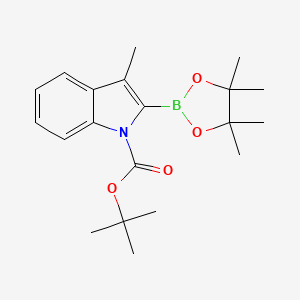

tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28BNO4/c1-13-14-11-9-10-12-15(14)22(17(23)24-18(2,3)4)16(13)21-25-19(5,6)20(7,8)26-21/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUZBXNCRMPFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3N2C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601114945 | |

| Record name | 1,1-Dimethylethyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601114945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869852-13-1 | |

| Record name | 1,1-Dimethylethyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869852-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601114945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Indole Core Formation

The indole scaffold is typically synthesized by Fischer indole synthesis , a well-established method involving the acid-catalyzed reaction of phenylhydrazine with a suitable aldehyde or ketone. This step yields the 3-methylindole intermediate, which serves as the substrate for further functionalization.

- Reaction conditions: Acidic medium (e.g., HCl or polyphosphoric acid), reflux temperatures.

- Outcome: Formation of 3-methylindole with high regioselectivity.

Introduction of the Boronate Ester Group

The key functionalization step is the installation of the boronate ester at the 2-position of the indole ring. This is achieved via palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source.

- Catalyst: Pd(0) complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate or similar mild bases.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dioxane.

- Temperature: Typically 80–100 °C.

- Mechanism: Oxidative addition of the aryl halide (or direct C–H activation in some protocols), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

- Outcome: High regioselectivity for the 2-position borylation of the indole ring.

Esterification to Form the tert-Butyl Ester

The final step involves esterifying the indole nitrogen with a tert-butyl protecting group to form the carbamate ester.

- Method 1: Direct esterification of the indole-1-carboxylic acid intermediate with tert-butyl alcohol under acidic conditions (e.g., sulfuric acid, trifluoroacetic acid).

- Method 2: Coupling reaction using dicyclohexylcarbodiimide (DCC) or other coupling agents in the presence of tert-butyl alcohol.

- Solvent: Dichloromethane or tetrahydrofuran (THF).

- Temperature: 0 °C to room temperature.

- Outcome: Formation of the tert-butyl ester protecting group with good yield and purity.

Industrial Scale Considerations

For industrial production, the synthesis follows the same general steps but incorporates process intensification techniques:

- Continuous flow reactors for better heat and mass transfer, improving reaction control and safety.

- Automated reagent addition and in-line purification to enhance throughput.

- Optimization of catalyst loading and recycling to reduce costs.

- Use of greener solvents and minimizing hazardous reagents for sustainable manufacturing.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|

| Indole core synthesis | Fischer indole synthesis | Phenylhydrazine, aldehyde/ketone | Acidic medium, reflux | High regioselectivity for 3-methylindole |

| Boronate ester introduction | Pd-catalyzed borylation | Bis(pinacolato)diboron, Pd catalyst | 80–100 °C, base (KOAc), DMF | Selective 2-position borylation |

| tert-Butyl ester formation | Esterification/coupling | tert-Butyl alcohol, DCC or acid | 0 °C to RT, DCM or THF | Efficient formation of tert-butyl carbamate |

Research Findings and Optimization Insights

- Catalyst selection significantly affects yield and selectivity in the borylation step. Pd(dppf)Cl2 has been found to give superior results compared to Pd(PPh3)4 in some cases.

- Base choice influences reaction rate and byproduct formation; potassium acetate is preferred for mildness.

- Protecting group strategy : Using tert-butyl ester protects the indole nitrogen during subsequent synthetic manipulations and can be removed under mild acidic conditions if needed.

- Purification is typically achieved by column chromatography or recrystallization, yielding a product with purity ≥ 95%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are used in Suzuki-Miyaura reactions.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Indole alcohols.

Substitution: Various substituted indoles depending on the aryl or vinyl group introduced.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research has indicated that indole derivatives exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets, potentially leading to novel cancer therapies .

- Antimicrobial Properties : Studies have shown that compounds containing indole structures often possess antimicrobial activity. This compound may be explored for its efficacy against various bacterial strains .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis:

- Cross-Coupling Reactions : The presence of the boron atom allows for participation in Suzuki-Miyaura cross-coupling reactions. This is crucial for forming carbon-carbon bonds in complex organic molecules .

- Functionalization of Aromatic Compounds : The compound can be used to functionalize aromatic systems through electrophilic substitution reactions, expanding the library of indole derivatives available for further research .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of various indole derivatives utilizing this compound as a precursor. The synthesized compounds were evaluated for their cytotoxicity against cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Organic Synthesis Applications

In another research project focused on developing new methodologies for synthesizing complex natural products, researchers employed this compound in a series of cross-coupling reactions. The results demonstrated high yields and selectivity for the desired products, showcasing its utility as a building block in synthetic organic chemistry .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Promising results against cell lines |

| Antimicrobial properties | Effective against certain strains | |

| Organic Synthesis | Cross-coupling reactions | High yields in product formation |

| Functionalization of aromatic compounds | Versatile building block |

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate depends on its application. In cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, the indole core can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical differences between the target compound and its analogs:

Structural and Functional Differences

Substituent Position

- Target Compound vs. Positional Isomer (CAS 1627721-62-3): The target’s boronate group at the 2-position and methyl at 3 differ from the isomer’s 3-boronate and 2-methyl arrangement. For example, 2-boronate indoles are more reactive in Suzuki reactions due to reduced steric hindrance compared to 3-substituted analogs .

Heterocycle Variations

- Indole vs. Indazole (CAS 1072944-96-7): Replacing indole with indazole introduces an additional nitrogen atom, enhancing hydrogen-bonding capability. This modification is critical in PET tracer design, where indazole derivatives exhibit improved binding to biological targets like tau proteins .

Substituent Presence/Absence

Research Findings and Implications

- Medicinal Chemistry: The target compound’s 2-boronate/3-methyl substitution optimizes reactivity and stability for generating kinase inhibitors and protease modulators .

- PET Imaging: Indazole-based analogs demonstrate superior in vivo stability and target engagement compared to indole derivatives, as seen in tauopathy imaging studies .

- Synthetic Challenges: Positional isomers (e.g., CAS 1627721-62-3) may require chromatographic separation due to similar physicochemical properties, increasing production costs .

Biological Activity

tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a dioxaborolane moiety, which is known for enhancing the biological properties of various compounds. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties:

- Molecular Weight : 351.34 g/mol

- Purity : Typically ≥ 97%

- Storage Conditions : Inert atmosphere at 2-8°C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane group enhances its ability to form reversible covalent bonds with nucleophiles such as amino acids in proteins, which can modulate enzyme activity and influence signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially interact with receptors, altering their activity and downstream signaling.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which may contribute to their overall biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound show promising anticancer properties. For example:

- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria showed inhibition zones indicating potential antibacterial effects.

Case Studies

- Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that derivatives of indole with boron-containing groups exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the role of the dioxaborolane moiety in enhancing selectivity through targeted delivery mechanisms.

- Case Study on Enzyme Interaction : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound inhibited a specific kinase involved in cancer progression by forming a stable complex with the active site residues.

Q & A

Q. What is the role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in this compound, and how does it influence cross-coupling reactions?

The dioxaborolane group acts as a boronic ester, enabling Suzuki-Miyaura cross-coupling reactions. This functionality allows for C–C bond formation with aryl halides under palladium catalysis. Key reaction parameters include base selection (e.g., K₂CO₃), solvent polarity (THF or DME), and temperature (typically 60–100°C). Optimized protocols often involve degassing to exclude oxygen, which can deactivate catalysts .

Q. How can the tert-butyl carbamate (Boc) group be selectively removed without degrading the boronic ester moiety?

The Boc group is acid-labile. Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature for 1–2 hours. The boronic ester is stable under these conditions. After deprotection, neutralize with NaHCO₃ and extract with EtOAc. Confirm completion via TLC (Rf shift) or ¹H NMR loss of the tert-butyl singlet (~1.3 ppm) .

Q. What safety precautions are critical when handling this compound?

- Storage : Refrigerate (0–6°C) under inert gas (N₂/Ar) to prevent boronic ester hydrolysis .

- Handling : Use PPE (gloves, goggles), avoid heat/sparks (P210), and work in a fume hood. Quench residues with aqueous H₂O₂ to oxidize boronic esters to less reactive alcohols .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for Suzuki-Miyaura coupling using this compound?

- Variables : Catalyst loading (Pd(PPh₃)₄ vs. PdCl₂(dppf)), base (K₃PO₄ vs. Cs₂CO₃), solvent (DME vs. toluene), and temperature.

- Outputs : Yield, purity (HPLC), and byproduct formation.

- Case Study : A study using analogous indole-boronic esters achieved 80% yield with PdCl₂(dppf) (2 mol%), K₃PO₄ (2 equiv), and DME at 80°C for 12 hours. Byproducts (e.g., protodeboronation) were minimized by excluding protic solvents .

Q. How to resolve contradictions in NMR data when characterizing derivatives of this compound?

Contradictions often arise from rotational isomerism or residual solvents. For example:

- Rotamers : The Boc group can cause splitting in ¹H/¹³C NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at elevated temperatures.

- Solvent Artifacts : Residual THF (δ 1.72 ppm in ¹H NMR) may obscure tert-butyl signals. Repurify via column chromatography (hexane/EtOAc) or recrystallization .

Q. What synthetic strategies mitigate competing protodeboronation during cross-coupling?

Protodeboronation is favored in protic or acidic media. Mitigation strategies include:

- Base Optimization : Use anhydrous K₃PO₄ instead of NaOAc.

- Additives : Add 1–2 equiv of pinacol to stabilize the boronic ester.

- Solvent Choice : Prefer DME over THF due to higher boiling point and lower polarity .

Methodological Challenges and Solutions

Q. How to synthesize this compound from tert-butyl indole carboxylate precursors?

A validated protocol involves:

- Grignard Reaction : React tert-butyl 3-methyl-1H-indole-1-carboxylate with 2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF at 0°C.

- Quenching : Use saturated NH₄Cl to terminate the reaction.

- Purification : Flash chromatography (hexane/EtOAc 9:1) yields the product as a pale-yellow solid (75% yield, purity >95% by HPLC) .

Q. What analytical techniques confirm the integrity of the boronic ester under varying pH conditions?

- ¹¹B NMR : A sharp peak at ~30 ppm confirms boronic ester stability. Hydrolysis shifts the peak to ~18 ppm (boronic acid).

- HPLC-MS : Monitor molecular ion [M+H]⁺ (m/z calc. 385.2) and degradation products (e.g., m/z 303.1 for deboronated species) .

Key Research Findings

- Stability : The boronic ester hydrolyzes rapidly in aqueous MeOH (t₁/₂ = 2 hours at pH 7) but remains stable in anhydrous DCM for >1 week .

- Applications : Used in synthesizing indole-based kinase inhibitors (e.g., JAK2 inhibitors) via Suzuki coupling with bromopyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.